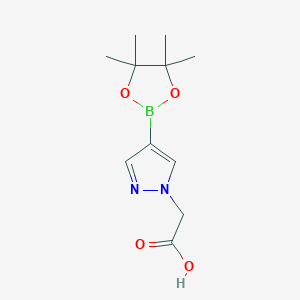
Chlorure de 5-chloro-2-méthyl-1-benzothiophène-3-sulfonyle
Vue d'ensemble
Description
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is an organic compound with the CAS Number: 220432-04-2 . It has a molecular weight of 281.18 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride . The InChI code is 1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 .Applications De Recherche Scientifique
1. Biocides d'isothiazolinone : chimie, profils biologique et toxicologique Le composé est utilisé dans la synthèse de biocides d'isothiazolinone . Ces biocides ont un large éventail d'applications en raison de leur activité bactériostatique et fongistatique. Ils sont utilisés dans les cosmétiques et comme additifs chimiques pour un usage professionnel et industriel .
Inhibiteur des protéases
Les isothiazoles, qui peuvent être synthétisés à partir du composé, ont été décrits comme des inhibiteurs des protéases pour le traitement de l'anxiété et de la dépression .
Inhibiteurs de la réductase d'aldose
Les isothiazoles sont également utilisés comme inhibiteurs de la réductase d'aldose, une enzyme impliquée dans le métabolisme du glucose .
Antagonistes des récepteurs de la 5-hydroxytryptamine
Les isothiazoles peuvent agir comme des antagonistes des récepteurs de la 5-hydroxytryptamine. Ces récepteurs sont un groupe de récepteurs couplés aux protéines G et de canaux ioniques dépendants des ligands présents dans les systèmes nerveux central et périphérique .
Inhibition de la corrosion
Le composé a été étudié pour son impact sur l'alliage d'aluminium 7B04. Il a agi comme un inhibiteur cathodique et a présenté certains niveaux d'effets d'inhibition de la corrosion à court et à long terme à des concentrations de 100 mg L −1 et 60 mg L −1, respectivement .
Safety and Hazards
Mécanisme D'action
Mode of Action
Based on its chemical structure, it might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Analyse Biochimique
Biochemical Properties
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules .
Cellular Effects
The effects of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride on cells are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride in animal models vary with different dosages. At low doses, this compound can selectively modify target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing toxicity .
Metabolic Pathways
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit certain dehydrogenases and oxidases, which are key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, binding to specific transporters can facilitate the uptake of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride into cells, while binding to intracellular proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it can localize to the nucleus and modify transcription factors, or it can be targeted to the mitochondria and affect metabolic enzymes .
Propriétés
IUPAC Name |
5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXGHPYYMOSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1467714.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)









![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

